molecular formula C22H34Si2 B182078 Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane CAS No. 176977-34-7

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane

Cat. No.: B182078
CAS No.: 176977-34-7
M. Wt: 354.7 g/mol
InChI Key: XOYNIANNDRVRGV-UHFFFAOYSA-N
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Description

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C22H34Si2. This compound is characterized by the presence of both triisopropylsilyl and trimethylsilyl groups attached to an ethynyl-phenyl backbone. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane typically involves the coupling of trimethylsilylacetylene with a phenylacetylene derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can be reduced to form silanes with lower oxidation states.

    Substitution: The trimethylsilyl and triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols or siloxanes, while reduction can produce simpler silanes.

Scientific Research Applications

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and triisopropylsilyl groups can participate in hydrophobic interactions, while the ethynyl-phenyl backbone can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane is unique due to the presence of both trimethylsilyl and triisopropylsilyl groups, which confer distinct chemical properties. This dual functionality allows for versatile applications in organic synthesis and material science, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

trimethyl-[2-[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34Si2/c1-18(2)24(19(3)4,20(5)6)17-15-22-12-10-21(11-13-22)14-16-23(7,8)9/h10-13,18-20H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYNIANNDRVRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#C[Si](C)(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446241
Record name Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176977-34-7
Record name Triisopropyl((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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